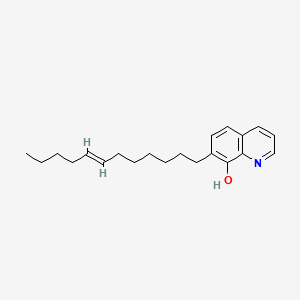

7-(7-Dodecenyl)quinolin-8-ol

Description

Overview of 8-Hydroxyquinoline (B1678124) (8-HQ) and its Derivative Landscape

8-Hydroxyquinoline, also known as oxine or 8-quinolinol, is a heterocyclic organic compound built from a pyridine (B92270) ring fused to a phenol (B47542) ring. scispace.commdpi.com This structure makes it a potent bidentate chelating agent, capable of forming stable complexes with a multitude of metal ions. nih.govtandfonline.com This metal-binding ability is central to its wide-ranging applications, including its use as an analytical reagent for the separation and detection of metals, a fungicide, and an insecticide. scispace.comchemicalbook.com Among the seven possible monohydroxyquinolines, only the 8-hydroxy isomer can form these characteristic chelates with divalent metal ions. nih.govtandfonline.com

The versatility of 8-HQ has prompted extensive research into its derivatives to enhance or modify its inherent properties. researchgate.net Scientists create a vast landscape of these derivatives by introducing various functional groups onto the quinoline (B57606) scaffold. scispace.comresearchgate.net These modifications aim to achieve specific outcomes, such as improving solubility, increasing selectivity for particular metal ions, or adding new functionalities for applications in materials science, such as in organic light-emitting diodes (OLEDs). scispace.comrroij.com For instance, halogenation at the C-5 and C-7 positions can increase lipid solubility and chelating power. nih.gov The core principle is that the fundamental chelating ability of the 8-hydroxyquinoline moiety can be finely tuned by strategic chemical substitutions. researchgate.net

Structural Characteristics and Relevance of Alkyl/Alkenyl Substitution at the C-7 Position

The C-7 position of the 8-hydroxyquinoline ring is a strategic point for chemical modification. researchgate.net The introduction of long-chain alkyl or alkenyl groups at this position profoundly influences the molecule's physicochemical properties. A key characteristic imparted by such substitutions is a significant increase in lipophilicity, which is the molecule's ability to dissolve in fats, oils, and nonpolar solvents. nih.gov

A long dodecenyl chain, for example, makes the 8-HQ derivative and its subsequent metal complexes much more soluble in organic solvents like kerosene. This is a critical feature for applications in hydrometallurgy, specifically in solvent extraction processes where the goal is to selectively pull metal ions from an aqueous solution into an organic phase. researchgate.net Commercial metal extractants, such as Kelex 100, are based on this principle, utilizing a C-12 alkyl or alkenyl group at the C-7 position to effectively extract metals. researchgate.netgoogle.com

The presence of a double bond within the alkenyl chain (as in a dodecenyl group) introduces a site for potential further chemical reactions. A study that investigated a series of 7-alkenyl-8-quinolinols found that the position of the double bond in the side chain had a strong effect on the kinetics and equilibrium of copper extraction. grafiati.com This unsaturation offers a reactive handle that could be used for polymerization, allowing the molecule to be incorporated into larger structures like chelating resins or membranes.

Research Rationale and Academic Significance of 7-(7-Dodecenyl)quinolin-8-ol

The research interest in this compound is driven by the combination of the 8-HQ core's proven metal-chelating ability with the enhanced solvent compatibility provided by the C-12 alkenyl chain. researchgate.netacs.org The primary rationale is to develop highly efficient and selective extractants for metallurgical and analytical applications. acs.orgresearchgate.net

The academic significance of this compound lies in its use as a model to study the intricate relationships between a ligand's structure and its function in metal separation. Research involving this compound has explored its application in preconcentrating trace metals from seawater by impregnating the compound onto a macroporous resin. acs.org This demonstrates its potential for environmental analysis and remediation. Studies on similar long-chain 7-alkenyl-8-quinolinols have provided detailed data on extraction constants and rates for metals like copper, contributing to the fundamental understanding of solvent extraction mechanisms. grafiati.com The specific isomer, this compound, is noted in chemical databases, indicating its relevance in the field of synthetic and analytical chemistry. chemsrc.comchemblink.com

The data below summarizes key physical properties and identifiers for this compound.

| Property | Value |

| Molecular Formula | C21H29NO |

| Boiling Point | 474.1ºC at 760mmHg |

| Density | 1.015g/cm³ |

| CAS Number | 94087-19-1 |

| Data sourced from chemical property databases. chemsrc.com |

This targeted molecular design, combining a chelating head with a lipophilic tail, is a cornerstone of modern solvent extraction chemistry, and this compound serves as a scientifically significant example of this approach.

Structure

2D Structure

3D Structure

Properties

CAS No. |

94087-19-1 |

|---|---|

Molecular Formula |

C21H29NO |

Molecular Weight |

311.5 g/mol |

IUPAC Name |

7-[(E)-dodec-7-enyl]quinolin-8-ol |

InChI |

InChI=1S/C21H29NO/c1-2-3-4-5-6-7-8-9-10-11-13-19-16-15-18-14-12-17-22-20(18)21(19)23/h5-6,12,14-17,23H,2-4,7-11,13H2,1H3/b6-5+ |

InChI Key |

HUUKLNYZHHNMTB-AATRIKPKSA-N |

Isomeric SMILES |

CCCC/C=C/CCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |

Canonical SMILES |

CCCCC=CCCCCCCC1=C(C2=C(C=CC=N2)C=C1)O |

Origin of Product |

United States |

Coordination Chemistry and Metal Complexation of 7 7 Dodecenyl Quinolin 8 Ol

Ligand Characteristics of 7-(7-Dodecenyl)quinolin-8-ol

As a derivative of 8-hydroxyquinoline (B1678124), this compound functions as a monoprotic, bidentate chelating ligand. scirp.org Its ability to form stable five-membered chelate rings with metal ions is the cornerstone of its coordination behavior.

The chelating capability of this compound arises from its two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the hydroxyl group. dovepress.comnih.govscirp.org Upon deprotonation of the hydroxyl group, the resulting phenolate oxygen and the quinoline nitrogen atom coordinate to a central metal ion. nih.gov This simultaneous binding to two sites on the metal ion forms a stable five-membered ring, a characteristic feature of 8-hydroxyquinoline and its derivatives. scirp.org This bidentate nature is crucial for the formation of stable metal complexes. dovepress.comnih.gov

The presence of the 7-(7-dodecenyl) group, a long and flexible alkenyl chain, introduces significant steric bulk to the ligand framework. While the fundamental N,O-bidentate coordination is preserved, this chain can influence the stereochemistry and properties of the resulting metal complexes in several ways:

Steric Hindrance: The dodecenyl chain can sterically hinder the approach of multiple ligands to the metal center. This may affect the final coordination number and geometry of the complex, potentially favoring lower coordination numbers compared to complexes with the unsubstituted 8-hydroxyquinoline.

Solubility: The lipophilic nature of the dodecenyl chain significantly increases the solubility of the ligand and its metal complexes in nonpolar organic solvents. This is a key feature for applications such as solvent extraction of metal ions.

Formation of Metal Complexes with Transition Metals and Lanthanides

8-Hydroxyquinoline and its derivatives are known to be versatile ligands, forming complexes with a vast range of metal ions, including transition metals and lanthanides. semanticscholar.orgresearchgate.net this compound is expected to exhibit similar reactivity.

This ligand readily forms complexes with numerous divalent and trivalent transition metal ions. The interaction typically involves the displacement of the proton from the hydroxyl group to form a neutral chelate. Some of the commonly formed complexes include those with:

Copper(II): Often forms a 1:2 metal-to-ligand complex with a square-planar geometry. scirp.org

Zinc(II): Forms stable complexes that are often fluorescent, a property exploited in chemosensors. scirp.orgresearchgate.net

Iron(III): Forms a neutral and stable 1:3 (metal:ligand) complex.

Nickel(II) & Cobalt(II): Typically form 1:2 complexes which may adopt square-planar or octahedral geometries, the latter by coordinating two additional solvent molecules (e.g., water). scirp.org

Magnesium(II) & Mercury(II): Also known to form stable chelates with 8-hydroxyquinoline derivatives. scirp.orgresearchgate.net

The formation of complexes with lanthanide ions such as Sm(III), Gd(III), and Eu(III) has also been documented for various 8-hydroxyquinoline derivatives, suggesting that this compound would behave similarly. acs.orgnih.govnih.gov

The stoichiometry of the metal complexes formed with 8-hydroxyquinoline derivatives is dependent on the charge and coordination preferences of the central metal ion. nih.gov For divalent metal ions (M²⁺), the most common stoichiometry is 1:2 (ML₂), resulting in a neutral complex. scirp.org For trivalent metal ions (M³⁺), such as Fe(III) or Al(III), a 1:3 stoichiometry (ML₃) is typically observed to achieve charge neutrality.

Spectroscopic methods like UV-Vis and conductometric titrations are commonly employed to determine these stoichiometries. scirp.org The coordination geometry can vary, with common examples being square-planar for Cu(II) and octahedral for Ni(II) and Co(II) complexes where two water molecules occupy the axial positions. scirp.org

Table 1: Common Stoichiometries and Geometries for Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:2 | Square-Planar |

| Zn(II) | 1:2 | Tetrahedral |

| Fe(III) | 1:3 | Octahedral |

| Ni(II) | 1:2 | Octahedral (with 2 H₂O) |

| Co(II) | 1:2 | Octahedral (with 2 H₂O) |

Note: This table represents typical findings for 8-hydroxyquinoline and its derivatives. The specific geometry for this compound complexes may be influenced by steric factors.

Thermodynamics and Kinetics of Chelate Formation

The high stability of these chelates is attributed to the "chelate effect," where the formation of a five-membered ring structure is entropically favored over the coordination of two separate monodentate ligands. The standard free energy changes (ΔG°) for the formation of these complexes are negative, indicating a spontaneous reaction. The enthalpy changes (ΔH°) are also typically negative, signifying that the complex formation is an exothermic process. koreascience.kr

Stability Constants and Equilibrium Studies in Various Solvent Systems

The determination of these constants is often performed using potentiometric pH titration, where competition between protons (H⁺) and metal ions for the ligand is measured f-cdn.com. Spectrophotometric methods can also be employed to determine the stoichiometry of the complexes, which is commonly found to be a 1:2 metal-to-ligand ratio (ML₂) for divalent metal ions with 8-hydroxyquinoline derivatives scirp.orgscirp.org.

Several factors influence the stability constants:

The Metal Ion: The nature of the metal ion (charge, size, electron configuration) is a primary determinant of complex stability.

The Solvent System: The polarity and coordinating ability of the solvent affect the stability of the complexes. Studies on related 8-HQ complexes are often conducted in solvent mixtures like ethanol-water or in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) researchgate.netresearchgate.net.

Steric Effects: The bulky 7-(7-Dodecenyl) group introduces significant steric hindrance around the metal center. Compared to unsubstituted 8-hydroxyquinoline, this steric bulk is expected to weaken the metal-ligand bonds, resulting in lower stability constants. This effect has been observed in other substituted systems, such as with 2-methyl-8-hydroxy quinoline, where the resulting complexes are less stable than their unsubstituted counterparts f-cdn.com.

| Metal Ion | log β₂ (Overall Stability Constant) |

| Cu(II) | ~26.0 |

| Ni(II) | ~22.0 |

| Co(II) | ~20.5 |

| Zn(II) | ~19.0 |

| Fe(II) | ~16.5 |

| Mn(II) | ~15.0 |

Note: These values are illustrative for the parent 8-hydroxyquinoline ligand in a mixed aqueous-organic solvent system and serve as a general reference. Actual values for the 7-(7-dodecenyl) derivative may vary.

Solid-State Structural Characterization of Metal Complexes

Analysis of Crystal Structures and Supramolecular Interactions (e.g., π–Stacking, Hydrogen Bonding)

The solid-state structures of complexes involving 7-substituted quinolin-8-ol ligands are heavily influenced by supramolecular interactions, particularly π–π stacking and hydrogen bonding nih.govrsc.orgnih.gov.

π–π Stacking: The planar, aromatic quinoline rings are prone to engage in π–π stacking interactions. A statistical analysis of quinoline-based ligands in the Cambridge Structural Database revealed that this interaction is prevalent, occurring in 69% of relevant metal complexes rsc.org. These interactions typically lead to the formation of dimeric pairs or extended one-dimensional columns in the crystal lattice rsc.org. The strength of this interaction is dependent on the electron density of the aromatic rings, which can be modulated by substituents rsc.org.

For a complex of this compound, the crystal structure would be a balance between these directional interactions and the packing demands of the bulky, flexible dodecenyl chains. The quinoline cores would likely still participate in π–π stacking, while the long aliphatic chains would be expected to segregate into non-polar domains, interacting through weaker van der Waals forces. These chains would significantly influence the solubility and crystalline morphology of the complex.

Synthesis and Properties of Coordination Polymers Derived from 7-Substituted Quinolin-8-ol Ligands

Coordination polymers are extended structures formed by linking metal ions with organic ligands. Ligands based on 7-substituted quinolin-8-ol can be designed to act as building blocks for such polymers. To achieve this, the substituent at the 7-position must contain an additional donor group capable of coordinating to an adjacent metal center, thus bridging the [M(quinolin-8-ol)₂] units.

For example, 8-hydroxyquinolinate ligands functionalized with pyridyl groups have been successfully used to synthesize novel coordination polymers rsc.org. The choice of metal ion and the position of the bridging group (e.g., a 3-pyridyl vs. a 4-pyridyl moiety) allows for the tuning of the final structure, leading to diverse architectures from 1D chains to 2D layers and 3D frameworks rsc.orgrsc.org.

These coordination polymers often exhibit interesting properties, such as photoluminescence rsc.orgmdpi.com. The emission characteristics can be tuned by the choice of the metal center and the specific substituents on the quinoline ring. For instance, some 8-hydroxyquinolinate-based polymers have been investigated as fluorescent sensors for detecting nitroaromatic molecules through fluorescence quenching rsc.org.

While the 7-(7-dodecenyl) group itself is not a bridging ligand, its presence in a coordination polymer (formed via another functional group) could impart useful properties. The long, lipophilic chains could enhance the solubility of the polymer in organic solvents, making it more processable for applications like thin-film device fabrication.

Analytical Methodologies and Separation Science Applications

Application in Trace Metal Preconcentration and Extraction

The determination of trace metals in environmental and biological samples often requires a preconcentration step to bring the analyte concentration to a level amenable to modern instrumental analysis. 7-(7-Dodecenyl)quinolin-8-ol is particularly well-suited for this purpose due to its strong and often selective chelation of a wide range of metal ions.

One of the most effective methods for the preconcentration of trace metals involves the use of solid sorbents impregnated with a chelating agent. The macroporous resin Amberlite XAD-4, a nonionic, hydrophobic crosslinked polystyrene polymer, serves as an excellent support for this compound. The impregnation process results in a solid-phase extraction (SPE) material that combines the physical robustness and high surface area of the resin with the selective metal-binding properties of the chelating agent.

The sorption of metal ions onto these impregnated resins is a complex process governed by the formation of metal chelates at the resin-solution interface. The long dodecenyl chain of the quinoline (B57606) derivative ensures its firm retention within the pores of the hydrophobic XAD-4 resin, minimizing leaching of the chelating agent during sample loading and elution. This stability is crucial for the reusability of the sorbent material and the accuracy of the analytical results. Research has demonstrated the successful application of such resins for the preconcentration of various metal ions from aqueous matrices. For instance, quinoline-8-ol-immobilized Amberlite XAD-4 has been effectively used for the preconcentration of uranyl ions prior to their spectrophotometric determination. acs.org

| Resin Type | Functional Group | Target Metal Ion | Sorption Capacity (mmol/g) | Optimal pH |

|---|---|---|---|---|

| Amberlite XAD-4 | Quinoline-8-ol | UO₂²⁺ | 11.5 | 4-6 |

| Amberlite XAD-4 | 8-Hydroxyquinoline | Co(II) | 0.366 | 6 |

| Amberlite XAD-4 | 8-Hydroxyquinoline | Ni(II) | 0.265 | 6 |

| Amberlite XAD-4 | 8-Hydroxyquinoline | Cu(II) | 0.328 | 6 |

The efficiency of trace metal preconcentration using this compound impregnated resins in a column configuration is dependent on several critical parameters. Optimization of these parameters is essential to achieve quantitative recovery of the target analytes and effective separation from interfering matrix components. Key factors that are typically optimized include:

pH of the sample solution: The formation of metal chelates with 8-hydroxyquinoline derivatives is highly pH-dependent. The optimal pH for the sorption of each metal ion must be determined to ensure efficient complexation and retention on the column.

Flow rate of the sample: A slower flow rate generally allows for more effective mass transfer of the metal ions to the impregnated resin, leading to higher retention efficiencies. However, the flow rate must also be practical for the analysis of large sample volumes.

Type, concentration, and volume of the eluent: After the metal ions are sorbed onto the resin, they must be eluted for subsequent analysis. The eluent, typically an acidic solution, must be strong enough to break the metal-chelate complex and release the metal ions from the column in a small volume to achieve a high preconcentration factor.

Sample volume: The ability to process large sample volumes is a key advantage of this preconcentration technique. The breakthrough volume, which is the volume of sample at which the analyte is no longer quantitatively retained, must be determined to ensure the method's applicability to the sample matrix.

Effect of interfering ions: Environmental samples often contain high concentrations of alkali and alkaline earth metals, as well as other matrix components that can potentially interfere with the sorption of the target trace metals. The selectivity of the impregnated resin under various conditions must be evaluated.

The optimization of these parameters is often carried out using a systematic approach, such as a one-factor-at-a-time method or multivariate statistical techniques like factorial design.

This compound, often the active component in commercial extractants like Kelex 100, exhibits a strong affinity for a variety of metal ions. The selectivity of the extraction can be controlled by careful adjustment of the experimental conditions, particularly the pH of the aqueous phase. This allows for the selective separation of certain metal ions from a complex mixture.

For example, this class of extractants is well-known for its high efficiency in extracting copper from acidic leach liquors, forming a very stable copper complex. 911metallurgist.com The extraction of gallium from highly alkaline Bayer process liquors is another important application, where the high selectivity of the extractant for gallium over aluminum is a key advantage. researchgate.netosti.govresearchgate.netijcce.ac.ir

The selective extraction of other metal ions has also been reported. For instance, 8-hydroxyquinoline-based sorbents have been used for the selective solid-phase extraction of Cr(III), Fe(III), Pb(II), and Mn(II) from wastewater. nih.gov Furthermore, the separation of similar metal ions such as Co(II) from Ni(II), and Cd(II) from Pb(II) and Zn(II) has been achieved using immobilized 8-hydroxyquinoline. osti.gov While specific studies on the extraction of all the listed metals with this compound are not always available, the known chemistry of 8-hydroxyquinoline provides a strong indication of its potential for the selective extraction of a broad range of metal ions.

| Metal Ion | Matrix | Key Separation Principle |

|---|---|---|

| Copper(II) | Acidic Leach Liquors | Formation of a highly stable complex at low pH. 911metallurgist.com |

| Gallium(III) | Alkaline Bayer Liquors | High selectivity over Aluminum at high pH. researchgate.netosti.gov |

| Uranium(VI) | Aqueous Solutions | Sorption onto immobilized quinoline-8-ol. acs.org |

| Iron(III) | Wastewater | Solid-phase extraction with functionalized sorbents. nih.gov |

| Lead(II) | Wastewater | Selective sorption onto functionalized materials. nih.gov |

| Manganese(II) | Wastewater | Chelation and solid-phase extraction. nih.gov |

Investigation of Solvent Extraction Equilibria for Metal Ions

Solvent extraction is a powerful technique for the separation and purification of metal ions. The equilibrium of this process is described by the distribution of the metal species between the aqueous and organic phases. For the extraction of a metal ion, Mⁿ⁺, with this compound (represented as HQ), the general equilibrium can be written as:

Mⁿ⁺(aq) + nHQ(org) ⇌ MQn(org) + nH⁺(aq)

The extraction equilibrium is characterized by the distribution ratio (D), which is the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase. The value of D is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the organic solvent. libretexts.org

Studies on the solvent extraction of metals with 8-hydroxyquinoline derivatives have shown that the composition of the extracted species can vary. For divalent transition metal ions, species such as M₂q₃(Hq)₃X, Mq₂(Hq), and M₂q₄(Hq)₂ have been identified, where q represents the deprotonated 8-quinolinol ligand. 911metallurgist.com The formation of these different species depends on the experimental conditions, such as the presence of hydrophobic anions and the polarity of the solvent. 911metallurgist.comnih.gov Understanding these equilibria is crucial for designing efficient and selective solvent extraction processes for metal separation. For example, the effect of sulfuric acid concentration on the distribution of copper between aqueous and organic phases has been investigated for Kelex 100, providing valuable data for the optimization of copper extraction and stripping processes. researchgate.net

Chromatographic Separations Utilizing this compound Functionalized Phases

The principles of chelation that underpin solvent extraction and solid-phase extraction can also be applied to chromatographic separations. By immobilizing a chelating agent like this compound onto a solid support, a stationary phase with selectivity for metal ions can be created.

Chelation ion chromatography is a powerful technique for the separation and determination of multiple metal ions in a single analytical run. In this method, a stationary phase functionalized with a chelating ligand is used to separate metal ions based on the differences in the stability of their complexes with the immobilized ligand.

The development of such methods using a this compound functionalized phase would involve covalently bonding the chelating agent to a support material, such as silica (B1680970) gel or a polymeric resin. The long dodecenyl chain would likely be advantageous in providing a stable and durable stationary phase. The separation of metal ions would then be achieved by eluting them from the column with a mobile phase of a specific pH or containing a competing complexing agent.

Research on silica-immobilized 8-hydroxyquinoline has demonstrated the feasibility of this approach for the separation of similar metal ions like cobalt and nickel, as well as cadmium, lead, and zinc. osti.gov The chromatographic behavior in such systems is directly related to the stability of the metal chelates formed on the stationary phase. osti.gov The development of methods using this compound as the functional group would follow similar principles, with the potential for enhanced performance due to the specific properties conferred by the dodecenyl substituent. Another approach involves the pre-column chelation of metal ions with 8-hydroxyquinoline, followed by the separation of the resulting neutral metal chelates by reversed-phase high-performance liquid chromatography (HPLC). rsc.org This technique has been successfully applied to the determination of several metal ions at trace levels. rsc.org

Spectroscopic and Spectrometric Techniques for Characterization and Quantification

UV-Vis Spectroscopic Titrations for Metal Binding Investigations

UV-Vis spectroscopic titrations are a powerful method for studying the formation and stoichiometry of metal complexes with this compound. This technique involves monitoring the changes in the electronic absorption spectrum of the ligand upon incremental addition of a metal ion solution. The binding of a metal ion to the quinolin-8-ol moiety typically results in a significant shift in the absorption bands, often leading to the appearance of new charge-transfer bands.

The data obtained from these titrations can be used to determine the binding stoichiometry (ligand-to-metal ratio) and the formation constants of the resulting complexes. A typical experiment would involve recording the UV-Vis spectrum of a solution of this compound in a suitable solvent, followed by the stepwise addition of a metal salt solution. The changes in absorbance at specific wavelengths are then plotted against the molar ratio of the metal to the ligand.

Representative Data for UV-Vis Spectroscopic Titration of this compound with a Metal Ion (M²⁺):

| Molar Ratio (M²⁺/Ligand) | Absorbance at λ₁ (nm) | Absorbance at λ₂ (nm) |

| 0.0 | 0.850 | 0.120 |

| 0.2 | 0.780 | 0.250 |

| 0.4 | 0.710 | 0.380 |

| 0.6 | 0.640 | 0.510 |

| 0.8 | 0.570 | 0.640 |

| 1.0 | 0.500 | 0.770 |

| 1.2 | 0.500 | 0.770 |

| 1.4 | 0.500 | 0.770 |

Note: The data in this table is representative and intended for illustrative purposes.

The inflection point in the titration curve, where the absorbance change plateaus, indicates the stoichiometry of the complex. The data can be further analyzed using various binding models to calculate the association constants.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry is an indispensable tool for the identification and purity assessment of this compound. This technique provides a precise measurement of the mass-to-charge ratio (m/z) of the molecule, allowing for the confirmation of its molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the compound, which can be used to determine its molecular formula with a high degree of confidence. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information, helping to confirm the presence of the quinolin-8-ol and the dodecenyl chain moieties. For purity assessment, techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be employed to separate the target compound from any impurities before mass analysis.

Expected Mass Spectrometry Data for this compound:

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 312.2322 | 312.2325 |

| [M+Na]⁺ | 334.2141 | 334.2144 |

| [M-H]⁻ | 310.2176 | 310.2179 |

Note: The data in this table is hypothetical and based on the chemical formula C₂₁H₂₉NO.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution. nih.govarkat-usa.orgnih.govethernet.edu.etunl.edu A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) is used to assign all the proton and carbon signals and to establish the connectivity of the atoms within the molecule.

¹H NMR provides information about the chemical environment and connectivity of the hydrogen atoms. The signals corresponding to the aromatic protons of the quinoline ring, the vinylic protons of the dodecenyl chain, the aliphatic protons of the chain, and the hydroxyl proton can be identified and assigned. ¹³C NMR provides information about the carbon skeleton of the molecule. The number of signals in the ¹³C NMR spectrum indicates the number of unique carbon atoms in the structure.

Representative ¹H NMR Data for this compound (in CDCl₃):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 8.75 | d | 1H | H-2 |

| 8.10 | d | 1H | H-4 |

| 7.45 | dd | 1H | H-3 |

| 7.40 | d | 1H | H-5 |

| 7.20 | d | 1H | H-6 |

| 5.40 | m | 2H | -CH=CH- |

| 3.00 | t | 2H | Ar-CH₂- |

| 2.05 | m | 4H | -CH₂-CH=CH-CH₂- |

| 1.20-1.60 | m | 12H | -(CH₂)₆- |

| 0.88 | t | 3H | -CH₃ |

Note: The data in this table is representative and intended for illustrative purposes.

Infrared (IR) Spectroscopy for Functional Group and Coordination Confirmation

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for confirming the coordination of the ligand to a metal ion. researchgate.netdtic.mil The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic bands for this compound include the O-H stretching vibration of the hydroxyl group, the C-H stretching vibrations of the aromatic and aliphatic parts of the molecule, the C=C and C=N stretching vibrations of the quinoline ring, and the C=C stretching of the dodecenyl chain. Upon complexation with a metal ion, the O-H stretching band typically disappears or shifts significantly, and new bands corresponding to the metal-oxygen (M-O) and metal-nitrogen (M-N) bonds may appear in the low-frequency region of the spectrum. researchgate.net

Characteristic IR Absorption Bands for this compound and its Metal Complex:

| Wavenumber (cm⁻¹) (Ligand) | Wavenumber (cm⁻¹) (Complex) | Assignment |

| ~3400 | - | O-H stretch |

| 3050-3100 | 3050-3100 | Aromatic C-H stretch |

| 2850-2960 | 2850-2960 | Aliphatic C-H stretch |

| ~1640 | ~1640 | C=C stretch (alkene) |

| ~1580 | ~1570 | C=N stretch |

| ~1500 | ~1490 | C=C stretch (aromatic) |

| - | ~550 | M-O stretch |

| - | ~450 | M-N stretch |

Note: The data in this table is representative and intended for illustrative purposes.

Applications in Materials Science and Industrial Processes

Development of Opto-Electronic Materials Utilizing 7-(7-Dodecenyl)quinolin-8-ol Metal Complexes

Metal complexes of 8-hydroxyquinoline (B1678124) derivatives are known for their potential in opto-electronic materials. scispace.com The formation of metal complexes with this compound can lead to materials with interesting photoluminescent properties. researchgate.net The specific wavelength of light emitted can be influenced by the choice of the central metal ion and the substituents on the quinoline (B57606) ring. The long dodecenyl chain in this compound can enhance the solubility of these complexes in organic solvents, which is advantageous for processing and fabricating thin films for electronic devices.

| Property | Description |

| Luminescence | Metal complexes of 8-hydroxyquinoline derivatives often exhibit fluorescence, with the emission color tunable by the metal ion. |

| Solubility | The dodecenyl group improves solubility in organic solvents, facilitating device fabrication. |

| Film Formation | Enhanced solubility allows for the creation of uniform thin films, crucial for opto-electronic applications. |

Role as Precursors or Stabilizers in Nanomaterial Synthesis (e.g., ZnO Nanoparticles)

In the synthesis of nanomaterials, such as zinc oxide (ZnO) nanoparticles, this compound can act as both a precursor and a stabilizing agent. The quinolin-8-ol moiety can coordinate with zinc ions, influencing the nucleation and growth of ZnO nanocrystals. The long dodecenyl chain can then act as a capping agent, preventing the agglomeration of the nanoparticles and controlling their size and shape. mdpi.com This control over nanoparticle morphology is critical for tuning their physical and chemical properties for various applications.

| Role | Function |

| Precursor | The quinolin-8-ol group can bind to metal ions, forming the initial building blocks for nanoparticle growth. |

| Stabilizer/Capping Agent | The dodecenyl chain provides steric hindrance, preventing nanoparticle aggregation and controlling their final size and shape. |

Synthesis of Coordination Polymers with Tunable Thermal Stability

Coordination polymers are materials formed by the self-assembly of metal ions and organic ligands. The thermal stability of these polymers is a crucial property for their potential applications. Research on coordination polymers of other 8-hydroxyquinoline derivatives has shown that the thermal stability is dependent on the central metal atom. journalspub.info For instance, in a series of coordination polymers, the copper-coordinated polymer was found to have the least thermal stability. journalspub.info The structure of the organic ligand also plays a significant role. By incorporating this compound into coordination polymers, it is possible to synthesize materials with tunable thermal properties, where the long alkyl chain might influence the packing and intermolecular interactions within the polymer structure.

| Metal Ion | Relative Thermal Stability Trend |

| Mn(II), Co(II), Ni(II) | Generally follow a trend in thermal stability. nih.gov |

| Cu(II) | Often exhibits lower thermal stability compared to other first-row transition metals. journalspub.infonih.gov |

| Zn(II) | Can show exceptionally high thermal stability, deviating from the general trend. nih.gov |

Potential in Hydrometallurgical Extraction and Separation Processes

The chelating properties of 8-hydroxyquinoline and its derivatives have long been utilized in the extraction and separation of metal ions. scispace.com A commercially available extractant, Kelex 100, has 7-(4-ethyl-1-methyloctyl)-8-hydroxyquinoline as its active component and has been used for metal extraction. researchgate.netgoogle.com Similarly, this compound shows potential for use in hydrometallurgical processes for the selective extraction and separation of heavy metals. The dodecenyl group enhances its solubility in organic solvents like kerosene, which are commonly used in liquid-liquid extraction processes. This allows for the efficient transfer of metal ions from an aqueous phase to an organic phase. The selectivity of the extraction can be controlled by adjusting the pH of the aqueous solution. researchgate.net This compound has been investigated for the preconcentration of trace metals from seawater. acs.org

| Application | Description |

| Liquid-Liquid Extraction | The compound, dissolved in an organic solvent, can selectively extract metal ions from an aqueous solution. |

| Metal Separation | By controlling the pH, different metal ions can be selectively extracted, allowing for their separation. |

| Preconcentration | It can be used to concentrate trace amounts of metals from large volumes of solution, facilitating their analysis. acs.org |

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Prediction of Binding Affinities and Identification of Key Interacting Residues

These simulations identify key amino acid residues within the receptor's active site that are likely to interact with the ligand. Common interactions include hydrogen bonds with the hydroxyl and quinoline (B57606) nitrogen atoms of the 8-hydroxyquinoline (B1678124) core, as well as hydrophobic interactions with the aromatic rings and the alkenyl side chain. The long dodecenyl chain of 7-(7-Dodecenyl)quinolin-8-ol is expected to significantly contribute to hydrophobic interactions, potentially anchoring the molecule within a hydrophobic pocket of a target protein.

| Compound Class | Example Target Protein | Predicted Binding Affinity Range (kcal/mol) | Key Interacting Residue Types |

| Quinoline-based pharmaceuticals | Human kallikrein 7 | -5.4 to -6.6 | Not specified |

| 8-Hydroxyquinoline derivatives | Breast cancer oxidoreductase (PDB ID: 3HB5) | Not specified | Not specified |

Note: The data in this table is based on studies of various quinoline derivatives and is intended to be illustrative of the types of results obtained from molecular docking simulations.

Elucidation of Proposed Binding Modes for Biological Targets

Molecular docking not only predicts binding affinity but also elucidates the most probable binding pose of a ligand within a receptor's active site. For 8-hydroxyquinoline derivatives, the binding mode is often characterized by the chelation of a metal ion within the active site of metalloenzymes, a well-documented activity of the 8-hydroxyquinoline scaffold. nih.govresearchgate.net The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group can coordinate with metal ions, inhibiting enzyme function.

Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationship (LFER) Studies

QSAR and LFER are computational methods that relate the chemical structure of a series of compounds to their physicochemical properties or biological activity. These models are valuable for predicting the properties of new compounds and for understanding the structural features that are important for a particular effect.

Correlation of Dissociation and Distribution Constants with Structural Features

Linear Free Energy Relationship (LFER) analyses have been successfully applied to understand the dissociation processes of 8-hydroxyquinoline and its derivatives. researchgate.netresearchgate.net The dissociation constants (pKa values) are crucial for understanding the behavior of these compounds in biological systems, as they determine the extent of ionization at a given pH.

The Hammett equation, a cornerstone of LFER, can be used to correlate the electronic effects of substituents on the pKa values of the hydroxyl group and the quinoline nitrogen. For 7-substituted-8-hydroxyquinolines, the nature of the substituent at the 7-position influences the electron density of the quinoline ring and, consequently, the acidity of the hydroxyl group and the basicity of the nitrogen atom. While a long alkyl chain like the 7-dodecenyl group is primarily considered to have an inductive effect, its steric bulk might also play a role in solvation and, therefore, the observed pKa.

A general LFER for the dissociation of substituted 8-hydroxyquinolines can be expressed as:

log(K/K₀) = ρσ

Where K is the dissociation constant of the substituted compound, K₀ is that of the parent compound (8-hydroxyquinoline), ρ is a reaction constant, and σ is a substituent constant that depends on the electronic properties of the substituent.

Prediction of Physicochemical Properties Relevant to Biological and Analytical Applications

Quantitative Structure-Property Relationship (QSPR), a subset of QSAR, models can be developed to predict various physicochemical properties of 7-substituted-8-hydroxyquinolines. researchgate.net These properties, such as lipophilicity (logP), solubility, and molar refractivity, are critical for both biological activity and analytical applications like solvent extraction.

The long dodecenyl chain in this compound is expected to have a dominant effect on its lipophilicity. QSAR studies on other 7-substituted quinolines have shown that increasing the size and hydrophobicity of the substituent at this position generally leads to an increase in the octanol-water partition coefficient (logP). allsubjectjournal.com This, in turn, can influence the compound's ability to cross cell membranes and its distribution in biological systems.

| Physicochemical Property | Predicted Influence of 7-Dodecenyl Group | Rationale |

| Lipophilicity (logP) | Significant Increase | The long, nonpolar alkyl chain greatly enhances hydrophobicity. |

| Aqueous Solubility | Significant Decrease | Increased lipophilicity generally correlates with decreased water solubility. |

| Molar Refractivity | Increase | Larger and more polarizable molecules have higher molar refractivity. |

| Dissociation Constant (pKa) | Minor Change | The inductive effect of the alkyl chain is expected to be small. |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can provide valuable insights into the properties of this compound at the atomic level. nih.gov

DFT can be used to optimize the molecular geometry of the compound, providing accurate bond lengths and angles. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For 8-hydroxyquinoline derivatives, the HOMO is typically localized on the phenol (B47542) ring, while the LUMO is distributed over the pyridine (B92270) ring. researchgate.net

Furthermore, DFT calculations can be used to compute various molecular descriptors that are relevant to reactivity, such as:

Electron density distribution: Identifies electron-rich and electron-poor regions of the molecule, suggesting sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): Maps the electrostatic potential onto the electron density surface, visually representing the charge distribution and predicting regions of interaction with other molecules.

Global reactivity descriptors: Parameters like chemical hardness, softness, and electrophilicity index can be calculated to provide a quantitative measure of the molecule's reactivity. nih.gov

While specific DFT data for this compound is not available, studies on similar 8-hydroxyquinoline derivatives indicate that the long alkyl chain would primarily influence the molecule's steric properties and lipophilicity, with only minor electronic effects on the quinoline core. nih.gov

Molecular Dynamics Simulations and Conformational Analysis, Including Strain Effects

Molecular dynamics (MD) simulations offer a powerful lens through which to examine the dynamic nature of this compound at an atomic level. Such simulations, by modeling the interactions between atoms over time, can provide deep insights into the molecule's conformational flexibility, stability, and the influence of its long alkenyl chain.

A significant aspect of the conformational analysis would be the investigation of potential strain effects. The long, flexible dodecenyl chain could fold back and interact with the quinoline ring system, potentially inducing strain. MD simulations can quantify this by analyzing bond lengths, bond angles, and dihedral angles over the course of the simulation. The Radius of Gyration (RGyr) would also be a valuable parameter to monitor, providing information on the compactness of the molecule's structure over time. doi.org These studies are crucial for understanding how the molecule might adopt different conformations in various environments, such as in solution or when interacting with a biological target. nih.govmdpi.com

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound

| Simulation Parameter | Hypothetical Value/Observation | Significance |

|---|---|---|

| RMSD of Quinoline Core | Low (e.g., < 2 Å) | Indicates a stable, rigid scaffold. |

| RMSF of Dodecenyl Chain | High fluctuation in terminal carbons | Demonstrates the high degree of flexibility of the aliphatic tail. |

| Radius of Gyration (RGyr) | Bimodal distribution | Suggests the molecule can exist in both extended and more compact conformations. |

| Intramolecular H-bonds | Transient H-bonds between chain and quinoline N/O | Potential for self-folding and modulation of the quinolinol core's properties. |

Note: This table is for illustrative purposes and does not represent experimentally verified data for this specific compound.

Bioinformatic and Chemoinformatic Analyses (e.g., Petra/Osiris/Molinspiration for Pharmacophore Identification)

Bioinformatic and chemoinformatic tools are indispensable for predicting the physicochemical properties and potential biological activities of novel compounds like this compound. Software suites such as Petra, Osiris, and Molinspiration are commonly employed to calculate a range of molecular descriptors that govern a molecule's pharmacokinetic and pharmacodynamic profiles. mdpi.com

A chemoinformatic analysis would begin with the calculation of fundamental properties such as molecular weight, logP (a measure of lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. These parameters are critical for assessing the molecule's potential for oral bioavailability, often evaluated against frameworks like Lipinski's Rule of Five. mdpi.com

Pharmacophore modeling is a central component of chemoinformatic analysis, aiming to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govfiveable.me For this compound, the 8-hydroxyquinoline moiety itself is a well-established pharmacophore, known for its metal-chelating properties. nih.gov The long dodecenyl chain would contribute a significant hydrophobic feature to any pharmacophore model. By comparing the calculated pharmacophore of this compound with known active compounds, it is possible to hypothesize its potential biological targets. nih.gov

Table 2: Predicted Physicochemical and Pharmacokinetic Properties of this compound using Chemoinformatic Tools

| Property | Predicted Value (Illustrative) | Implication |

|---|---|---|

| Molecular Weight | ~339 g/mol | Within typical drug-like range. |

| logP (o/w) | High (e.g., > 5) | Indicates high lipophilicity, may affect solubility and membrane permeability. |

| TPSA | ~33 Ų | Suggests good potential for cell membrane penetration. |

| Hydrogen Bond Donors | 1 | The hydroxyl group. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms of the quinoline core. |

| Pharmacophore Features | 1 H-bond donor, 1 H-bond acceptor, 1 Aromatic Ring, 1 Hydrophobic region | Defines the key interaction points for potential biological targets. |

Note: This table contains predicted values for illustrative purposes and is not based on experimental data for this specific molecule.

Future Research Directions and Unexplored Potential of 7 7 Dodecenyl Quinolin 8 Ol

Exploration of Asymmetric Synthesis Routes and Chiral Derivatives

While the synthesis of various 8-hydroxyquinoline (B1678124) (8-HQ) derivatives is well-established, the exploration of asymmetric synthesis routes to produce enantiomerically pure forms of 7-substituted quinolinols, including 7-(7-dodecenyl)quinolin-8-ol, remains a promising and largely unexplored frontier. The introduction of a chiral center, potentially at the benzylic position of the dodecenyl chain or through the synthesis of chiral atropisomers, could lead to derivatives with unique stereospecific properties.

Future research should focus on developing novel stereoselective synthetic methods. Organocatalyzed asymmetric reactions, such as modifications of the Betti reaction using cinchona alkaloids, have shown success in preparing enantiomeric derivatives of 8-hydroxyquinoline compounds. google.comgoogle.com Such processes could be adapted to introduce chirality into the side chain of this compound. Catalytic systems could enable the synthesis of specific enantiomers, which is crucial as different enantiomers of a compound often exhibit distinct biological activities and interactions with chiral environments. rsc.orgrsc.org

The resulting chiral derivatives could have significant applications in:

Chiral Recognition: Acting as selective ligands for chiral metal complexes or as stationary phases in chiral chromatography.

Asymmetric Catalysis: Serving as chiral ligands in metal-catalyzed reactions to produce enantiomerically pure products. mdpi.com

Pharmacology: Exhibiting stereospecific interactions with biological targets, potentially leading to more potent and selective therapeutic agents.

| Research Focus | Potential Methodology | Expected Outcome | Potential Application |

| Enantioselective Synthesis | Cinchona alkaloid-catalyzed Betti-type reactions | High enantiomeric excess of R- and S-enantiomers | Chiral ligands, stereospecific biological probes |

| Chiral Ligand Development | Metal-catalyzed cross-coupling with chiral precursors | Novel chiral 8-HQ derivatives | Asymmetric catalysis, materials science |

| Atropisomer Synthesis | Central-to-axial chirality conversion strategies | Stable, axially chiral quinoline-naphthalene type structures | Chiral sensors, optoelectronics |

Investigation of Novel Metal Complex Architectures and Their Advanced Material Properties

The 8-hydroxyquinoline moiety is a classic bidentate chelating agent, forming stable complexes with a wide range of metal ions. nih.gov The presence of the long dodecenyl chain in this compound introduces lipophilicity and potential for forming unique supramolecular structures. Future research should systematically investigate the coordination of this ligand with various transition metals, lanthanides, and actinides.

The focus should be on creating novel metal complex architectures, such as:

Polymeric and Supramolecular Assemblies: The long alkenyl chain could drive self-assembly into polymeric chains, micelles, or liquid crystalline phases, leading to materials with anisotropic properties.

Multinuclear Clusters: Exploring conditions to form discrete multinuclear complexes with interesting magnetic or photophysical properties.

Mixed-Ligand Complexes: Incorporating ancillary ligands to fine-tune the electronic and steric properties of the resulting complexes.

These novel complexes are expected to possess advanced material properties. For instance, aluminum complexes of 8-hydroxyquinoline (Alq3) are renowned for their use as emissive and electron-transporting materials in Organic Light-Emitting Diodes (OLEDs). scirp.orgresearchgate.netscirp.org The lipophilic side chain of this compound could enhance the solubility and processability of such materials, facilitating their incorporation into devices via solution-based techniques. Furthermore, the coordination of paramagnetic metals could yield materials with interesting magnetic properties, while complexation with lanthanides could produce materials with sharp, line-like emission spectra suitable for sensing and imaging applications.

| Metal Ion Group | Potential Complex Architecture | Potential Advanced Property | Application Area |

| Transition Metals (e.g., Cu²⁺, Zn²⁺, Ni²⁺) | Mononuclear, Polynuclear, Coordination Polymers | Electroluminescence, Chemosensing, Catalysis | OLEDs, Sensors, Industrial Catalysis |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent Coordination Complexes | High Quantum Yield, Sharp Emission Bands | Bio-imaging, Lighting, Anti-counterfeiting |

| Main Group Metals (e.g., Al³⁺, Ga³⁺) | Stable Mononuclear Complexes (e.g., Mq3) | Electron Transport, Photoluminescence | Organic Electronics (OLEDs, OFETs) |

Development of Advanced Analytical Platforms for Ultra-Trace Analysis

8-Hydroxyquinoline and its derivatives have a long history of use in analytical chemistry for the detection and quantification of metal ions due to their ability to form stable, often colored or fluorescent, complexes. researchgate.net The dodecenyl substituent in this compound can be leveraged to develop new analytical platforms with enhanced sensitivity and selectivity for ultra-trace analysis.

Future research directions include:

Fluorescent Chemosensors: Upon chelation with specific metal ions, the fluorescence of the 8-hydroxyquinoline core can be significantly enhanced. scispace.com The long alkyl chain can modify the sensor's partitioning behavior, making it suitable for analysis in non-aqueous media or for integration into polymeric sensing films. Research should focus on tailoring the ligand for high selectivity towards environmentally or biologically important metal ions like Zn²⁺, Al³⁺, or heavy metals. researchgate.net

Ion-Selective Electrodes (ISEs): The lipophilic nature of this compound makes it an excellent candidate for an ionophore in the polymeric membranes of ISEs. These electrodes could be developed for the potentiometric determination of specific metal ions in complex matrices.

Solid-Phase Extraction (SPE): The compound could be immobilized onto solid supports (e.g., silica (B1680970), polymers) to create novel SPE materials for the preconcentration of trace metal ions from large volumes of aqueous solutions, thereby increasing the sensitivity of subsequent analytical measurements.

| Analytical Platform | Principle of Operation | Target Analytes | Potential Advantage |

| Fluorescent Chemosensor | Chelation-enhanced fluorescence | Transition metals (Zn²⁺, Cu²⁺), Al³⁺, heavy metals | High sensitivity, real-time detection |

| Ion-Selective Electrode | Potentiometric response of an ionophore-doped membrane | Divalent and trivalent metal cations | Low cost, portability, in-situ analysis |

| Solid-Phase Extraction | Selective chelation and retention on a solid support | Trace heavy metals, precious metals | Preconcentration from dilute samples, matrix simplification |

Deeper Elucidation of Molecular Mechanisms in Non-Clinical Biological Systems

Derivatives of 8-hydroxyquinoline are known to possess a wide spectrum of biological activities, including antimicrobial, antifungal, anticancer, and antineurodegenerative properties. nih.govnih.govtandfonline.com These activities are often linked to their ability to chelate metal ions that are essential for the function of various enzymes and proteins. nih.gov The long lipophilic side chain of this compound is expected to significantly influence its interaction with biological membranes and cellular uptake, potentially modulating its biological activity.

Future non-clinical research should aim to:

Investigate Antimicrobial and Antifungal Mechanisms: Screen the compound against a panel of pathogenic bacteria and fungi. rsc.org Subsequent studies should focus on understanding its mechanism of action, such as the disruption of metal homeostasis, inhibition of essential metalloenzymes, or damage to cell membranes. nih.gov

Explore Anticancer Potential: Evaluate the cytotoxicity of the compound against various cancer cell lines. mdpi.comnih.govresearchgate.net Mechanistic studies could explore its ability to induce apoptosis, inhibit proteasomes, or interfere with signaling pathways that are dependent on metal ions. nih.gov

Study Metalloenzyme Inhibition: Assess the compound's ability to inhibit specific metalloenzymes that are implicated in disease. nih.gov The dodecenyl chain may allow the molecule to access enzyme active sites located within hydrophobic pockets or transmembrane domains.

These investigations will provide a fundamental understanding of how the unique structure of this compound translates into specific biological effects, paving the way for the rational design of new therapeutic leads.

Computational Design and In Silico Screening for Tailored Applications

Computational chemistry and molecular modeling offer powerful tools to predict the properties of this compound and its derivatives, thereby guiding experimental efforts. mdpi.com In silico methods can accelerate the discovery of new applications by screening the compound against vast libraries of biological targets and by designing novel derivatives with optimized properties.

Key computational research avenues include:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, spectroscopic properties (UV-Vis, fluorescence), and reactivity of the molecule and its metal complexes. This can help in understanding its sensing mechanism and designing better luminescent materials.

Molecular Docking: Screening this compound against the three-dimensional structures of various protein targets (e.g., metalloenzymes, receptors) to predict binding affinities and modes of interaction. mdpi.com This can identify potential biological targets and help explain observed activities.

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate structural features of a series of 7-substituted 8-hydroxyquinolines with their observed biological activity or material properties. These models can then be used to predict the activity of new, unsynthesized derivatives.

Molecular Dynamics (MD) Simulations: Simulating the interaction of the compound with lipid bilayers to understand its membrane permeability and its potential to act as an ionophore, transporting metal ions across cell membranes.

These computational approaches will enable a more targeted and efficient exploration of the chemical space around this compound, accelerating the development of this compound for specific, tailored applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 7-substituted quinolin-8-ol derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves Mannich base formation or nucleophilic substitution. For example, 7-(morpholinomethyl)quinolin-8-ol derivatives are synthesized by refluxing 8-hydroxyquinoline with paraformaldehyde and a secondary amine (e.g., morpholine) in ethanol, followed by recrystallization . Key optimization factors include:

- Solvent selection : Absolute ethanol ensures solubility and reaction efficiency.

- Temperature control : Reflux conditions (~78°C) enhance reaction kinetics.

- Purification : Column chromatography or recrystallization (e.g., EtOH–H₂O mixtures) improves purity .

- Data Table :

| Derivative | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| 7-(Piperidin-1-ylmethyl) | 93–98% | Crystallization | |

| 5-Chloro-7-(morpholinomethyl) | 85–90% | Column Chromatography |

Q. How can researchers confirm the structural integrity of 7-(7-dodecenyl)quinolin-8-ol derivatives?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- ¹H NMR : Peaks for the dodecenyl chain (δ 0.8–1.5 ppm for alkyl protons) and quinolin-8-ol aromatic protons (δ 8.5–9.0 ppm) .

- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z for C₂₃H₃₃NO).

- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.3% deviation) .

Q. What safety protocols are critical when handling quinolin-8-ol derivatives in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .

- Waste Management : Segregate halogenated byproducts (e.g., 5-chloro derivatives) for specialized disposal .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .

Advanced Research Questions

Q. How do structural modifications at position 7 of quinolin-8-ol impact anticancer activity?

- Methodological Answer : Substituents like morpholine or piperidine at position 7 enhance hydrophilicity, improving cellular uptake. For example:

- Q-2 (7-(morpholinomethyl)) : Reduced cytotoxicity compared to hydrophobic analogs but better selectivity for cancer cells .

- Q-4 (5-chloro-7-fluorobenzylamino) : Increased DNA intercalation due to electron-withdrawing groups .

Q. What role do metal coordination properties play in the biological activity of quinolin-8-ol derivatives?

- Methodological Answer : Metal chelation (e.g., Fe³⁺, Cu²⁺) enhances redox cycling, generating reactive oxygen species (ROS) in cancer cells.

- Schiff base ligands : 7-((2-mercaptophenylimino)methyl)quinolin-8-ol forms stable complexes with iron, disrupting mitochondrial function .

- Experimental Validation : Use UV-Vis spectroscopy to monitor metal-ligand binding constants (logβ) .

Q. How can researchers resolve contradictory data in synthesis yields across different quinolin-8-ol derivatives?

- Methodological Answer :

- Parameter Analysis : Compare reaction time (e.g., 12 h vs. 48 h), solvent polarity, and steric hindrance from substituents .

- Case Study : 7-(Piperidin-1-ylmethyl) derivatives yield 93–98% under filtration vs. 85–90% for morpholine analogs due to crystallization efficiency .

Q. What mechanistic insights explain the antimicrobial activity of 7-substituted quinolin-8-ol derivatives?

- Methodological Answer :

- Membrane Disruption : Hydrophobic dodecenyl chains penetrate bacterial membranes, as shown in POM analyses .

- Enzyme Inhibition : Docking studies reveal binding to bacterial topoisomerase IV (e.g., Staphylococcus aureus) .

Q. How can solubility challenges of this compound be addressed in formulation studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.